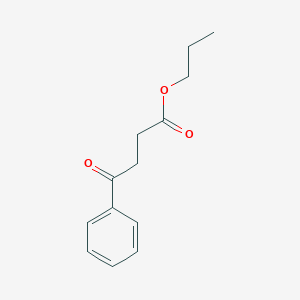

Propyl 4-oxo-4-phenylbutanoate

Description

Propyl 4-oxo-4-phenylbutanoate is an ester derivative characterized by a phenyl group attached to a γ-keto butanoate backbone, with a propyl ester moiety. COPB, a structural analog, is utilized in synthetic chemistry for pyridazinone formation via reactions with hydrazino esters . This compound likely shares similar reactivity due to its γ-keto ester functionality, enabling participation in condensation and cyclization reactions.

Properties

IUPAC Name |

propyl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZUHYYTWOVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-oxo-4-phenylbutanoate can be synthesized through the esterification of 4-oxo-4-phenylbutanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in Propyl 4-oxo-4-phenylbutanoate undergoes oxidation under controlled conditions. A key study investigated the oxidation of its parent acid, 4-oxo-4-phenylbutanoic acid, using Tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid ( ). While direct data on the ester is limited, analogous reactivity is expected due to structural similarity.

Key Findings:

-

Stoichiometry : 1:1 molar ratio between TriPAFC and substrate.

-

Kinetics : First-order dependence on [TriPAFC], [substrate], and [H⁺].

-

Mechanism :

-

Enolization of the β-keto ester to form the enol tautomer.

-

Formation of a chromate ester intermediate.

-

Decomposition to yield 4-oxo-4-phenylbutanoic acid.

-

Conditions :

| Parameter | Value |

|---|---|

| Solvent | 50% acetic acid / 50% water (v/v) |

| Temperature | 303 K |

| Catalyst | H⁺ (from HClO₄) |

Reduction Reactions

The ketone group is reducible to a secondary alcohol. Two pathways are documented for similar β-keto esters:

Chemical Reduction

Common reagents:

-

Sodium borohydride (NaBH₄) : Selective reduction of ketones in non-aqueous media.

-

Lithium aluminum hydride (LiAlH₄) : Full reduction of both ketone and ester groups.

Products :

-

Primary reduction yields Propyl 4-hydroxy-4-phenylbutanoate.

-

Over-reduction with LiAlH₄ produces 1,4-diol derivatives.

Biocatalytic Reduction

Studies on ethyl 2-oxo-4-phenylbutyrate reduction using Saccharomyces cerevisiae (baker’s yeast) demonstrate enantioselective conversion to (R)-alcohols ( ). Comparable reactivity is plausible for the propyl analog.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent System | Thermosensitive ionic liquid/1,2-dimethoxyethane |

| Temperature | 33°C (phase separation) |

| Yield Improvement | 35% increase vs. conventional solvents |

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution under acidic or basic conditions. While specific studies on this compound are sparse, general ester reactivity principles apply:

Typical Reagents and Products:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | Basic (e.g., NaOH) | Amides (e.g., 4-oxo-4-phenylbutanamide) |

| Alcohols | Acidic (e.g., H₂SO₄) | Transesterified esters |

Limitations : Competitive keto-enol reactivity may necessitate protecting-group strategies for selective substitution.

Comparative Reaction Kinetics

A kinetic study of 4-oxo-4-phenylbutanoic acid oxidation ( ) provides insights into the ester’s behavior:

| Parameter | Value |

|---|---|

| Rate Constant (k) | 2.1 × 10⁻⁴ L mol⁻¹ s⁻¹ |

| Activation Energy (Eₐ) | 58.2 kJ mol⁻¹ |

| ΔH‡ | 55.7 kJ mol⁻¹ |

| ΔS‡ | -120.3 J mol⁻¹ K⁻¹ |

Unresolved Challenges

Scientific Research Applications

Propyl 4-oxo-4-phenylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Purity and Analytical Challenges

- Methyl paraben demonstrated 33.4% purity due to broad impurity signals in NMR, attributed to residual monomers like propyl guaiacol . This contrasts with COPB, which showed minimal impurities, underscoring the importance of purification methods in γ-keto ester synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.